molecular formula C22H30N4O4 B4227156 N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea

N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea

Cat. No. B4227156
M. Wt: 414.5 g/mol
InChI Key: VQYPMPFKIVUEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea, also known as UMB-68, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. UMB-68 belongs to the class of urea-based compounds and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in disease progression. N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. It also modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed in various tissues, including the brain. N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has been shown to be metabolized by the liver and excreted primarily through the kidneys. In preclinical studies, N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has been shown to be well-tolerated, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, which makes it an excellent tool for studying the role of PKC in various cellular processes. N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has also shown promising results in animal models of various diseases, which makes it a potential candidate for further development as a therapeutic agent. However, N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea. One potential area of investigation is its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research could be the development of more potent and selective PKC inhibitors based on the structure of N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea. Furthermore, the role of N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea in modulating other signaling pathways involved in disease progression could be explored. Overall, N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases.

Scientific Research Applications

N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has shown anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea has shown promising results in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[2-[4-(2,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-28-18-6-4-17(5-7-18)24-22(27)23-10-11-25-12-14-26(15-13-25)20-16-19(29-2)8-9-21(20)30-3/h4-9,16H,10-15H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYPMPFKIVUEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea
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N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea
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N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea
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N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea
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N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea
Reactant of Route 6
N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea

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